4-Hexen-3-one, 1,1,2,2-tetrafluoro-5-mercapto-
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Overview
Description
4-Hexen-3-one, 1,1,2,2-tetrafluoro-5-mercapto- is an organofluorine compound with the molecular formula C6H6F4OS and a molecular weight of 202.170 g/mol . This compound is characterized by the presence of a hexenone backbone with tetrafluoro and mercapto functional groups, making it a unique and versatile chemical in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexen-3-one, 1,1,2,2-tetrafluoro-5-mercapto- can be achieved through several methods. One common approach involves the hydration of 4-hexen-2-yne using aqueous sulfuric acid (H2SO4) and mercuric sulfate (HgSO4) as catalysts . Another method includes the hydrogenation of 2-hexen-5-yn-4-one over a palladium-calcium carbonate (Pd-CaCO3) catalyst in methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Hexen-3-one, 1,1,2,2-tetrafluoro-5-mercapto- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: H2 gas with Pd catalyst.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups .
Scientific Research Applications
4-Hexen-3-one, 1,1,2,2-tetrafluoro-5-mercapto- has several scientific research applications:
Chemistry: Used as a reference compound in oxidation studies and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Hexen-3-one, 1,1,2,2-tetrafluoro-5-mercapto- involves its interaction with molecular targets through its functional groups. The tetrafluoro and mercapto groups can form strong bonds with various substrates, leading to specific biochemical and chemical effects . The pathways involved include oxidation-reduction reactions and substitution mechanisms that modify the compound’s activity and properties .
Comparison with Similar Compounds
Similar Compounds
4-Hexen-3-one: A similar compound without the tetrafluoro and mercapto groups.
1,1,2,2-Tetrafluoroethane: A related fluorinated compound used in refrigeration.
Jasmone: A structurally similar compound with different functional groups.
Uniqueness
4-Hexen-3-one, 1,1,2,2-tetrafluoro-5-mercapto- is unique due to its combination of tetrafluoro and mercapto groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where these properties are advantageous .
Properties
CAS No. |
64249-76-9 |
---|---|
Molecular Formula |
C6H6F4OS |
Molecular Weight |
202.17 g/mol |
IUPAC Name |
1,1,2,2-tetrafluoro-5-sulfanylhex-4-en-3-one |
InChI |
InChI=1S/C6H6F4OS/c1-3(12)2-4(11)6(9,10)5(7)8/h2,5,12H,1H3 |
InChI Key |
JOMAVZMNUWTMSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C(C(F)F)(F)F)S |
Origin of Product |
United States |
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